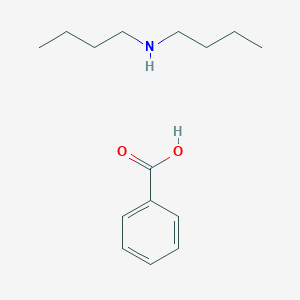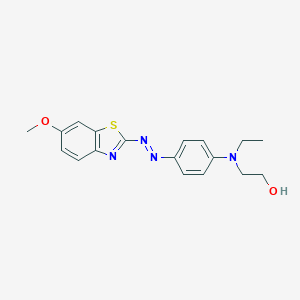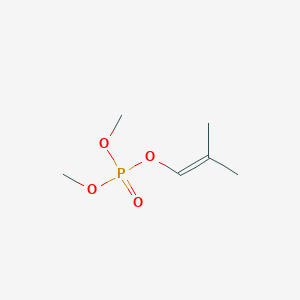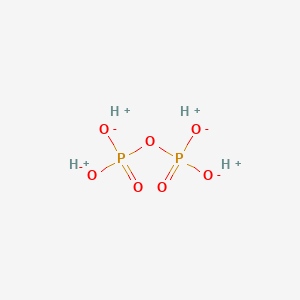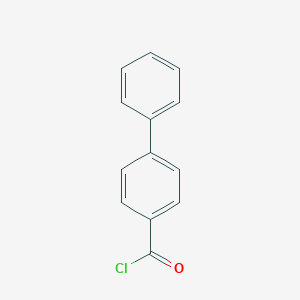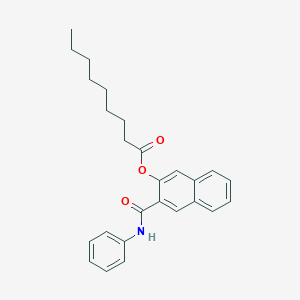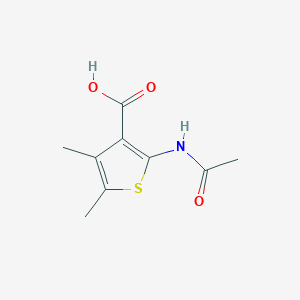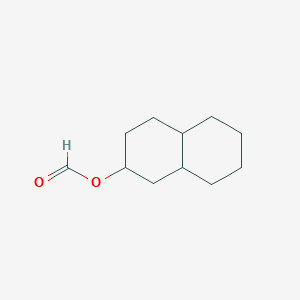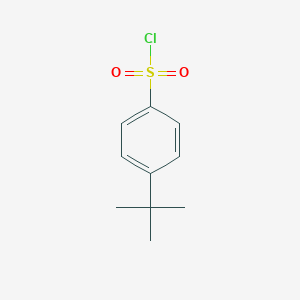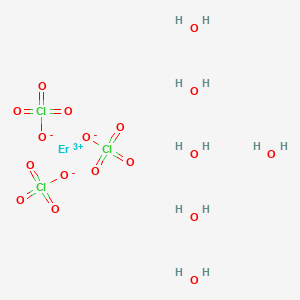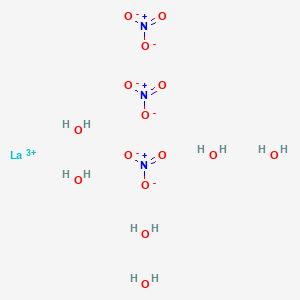
Lanthanum(III) nitrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) nitrate hexahydrate is an inorganic compound with the chemical formula La(NO₃)₃·6H₂O. It is a colorless crystalline substance that is highly soluble in water, acetone, and ethanol. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Lanthanum Nitrate Hexahydrate is primarily used as a transition metal catalyst in various organic transformations . It is also used in the extraction and purification of lanthanum from its ores .
Mode of Action
As a catalyst, Lanthanum Nitrate Hexahydrate facilitates several organic transformations. These include the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .
Result of Action
The primary result of Lanthanum Nitrate Hexahydrate’s action is the facilitation of various organic transformations. This includes the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and the synthesis of α-amino nitriles .
Action Environment
The action of Lanthanum Nitrate Hexahydrate as a catalyst can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
Lanthanum nitrate hexahydrate is known to interact with various biomolecules. It is used as a catalyst in the synthesis of α-amino nitriles, a process that involves the coupling of carbonyl compounds, amines, and TMSCN . The nature of these interactions is primarily catalytic, facilitating the transformation of these molecules .
Cellular Effects
Lanthanum nitrate hexahydrate has been studied for its effects on bone marrow stromal cells (BMSCs). It was found that different concentrations of Lanthanum nitrate hexahydrate solutions could form different La-containing compounds, which caused different effects on the cell viability, osteoblast differentiation, and the formation of a mineralised nodule of the BMSCs .
Molecular Mechanism
The molecular mechanism of Lanthanum nitrate hexahydrate involves its role as a catalyst in various organic transformations. It facilitates the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .
Temporal Effects in Laboratory Settings
Lanthanum nitrate hexahydrate is stable under normal conditions . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .
Dosage Effects in Animal Models
In a study conducted on C57-ras transgenic mice, it was found that Lanthanum nitrate hexahydrate did not induce DNA damage in any of the tissues investigated at all tested concentrations .
Transport and Distribution
It is known to be soluble in water, which may facilitate its distribution .
Subcellular Localization
Given its role as a catalyst in various organic transformations, it may be localized in areas of the cell where these reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) nitrate hexahydrate is typically synthesized by reacting lanthanum oxide (La₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows:
La2O3+6HNO3→2La(NO3)3+3H2O
This reaction results in the formation of lanthanum nitrate, which can then be crystallized to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, the production of lanthanum nitrate hexahydrate involves similar chemical reactions but on a larger scale. The process includes the purification of lanthanum from its ores, followed by the reaction with nitric acid to produce the nitrate salt. The resulting solution is then evaporated to yield the hexahydrate crystals .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum oxide (La₂O₃).
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the nitrate groups are replaced by other ligands.
Common Reagents and Conditions:
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides under controlled conditions.
Substitution: Involves the use of various ligands and solvents to facilitate the replacement of nitrate groups.
Major Products Formed:
Lanthanum oxide (La₂O₃): Formed during thermal decomposition.
Lanthanum-based complexes: Formed during substitution reactions with different ligands.
Scientific Research Applications
Lanthanum(III) nitrate hexahydrate has numerous applications in scientific research:
Comparison with Similar Compounds
Lanthanum(III) nitrate hexahydrate can be compared with other lanthanide nitrates, such as cerium nitrate hexahydrate and neodymium nitrate hexahydrate:
Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O): Similar in structure and reactivity but has distinct redox properties due to the variable oxidation states of cerium.
Neodymium Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O): Shares similar catalytic properties but differs in magnetic and optical characteristics.
Uniqueness: this compound is unique due to its high solubility, stability, and versatility in various chemical reactions and applications. Its ability to form stable complexes and nanoparticles makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
10277-43-7 |
|---|---|
Molecular Formula |
H3LaNO4 |
Molecular Weight |
219.934 g/mol |
IUPAC Name |
lanthanum;nitric acid;hydrate |
InChI |
InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
GVGQXUCQPFXDFR-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[La] |
boiling_point |
259 °F at 760 mm Hg (NTP, 1992) |
melting_point |
104 °F (NTP, 1992) |
| 10277-43-7 | |
physical_description |
Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |
Pictograms |
Oxidizer; Irritant |
solubility |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
Origin of Product |
United States |
A: Lanthanum Nitrate Hexahydrate, with the molecular formula La(NO₃)₃·6H₂O, has a molecular weight of 433.01 g/mol. Characterization often involves techniques like X-ray diffraction (XRD) to analyze its crystal structure [, , , , ], Fourier-transform infrared spectroscopy (FTIR) to identify functional groups [, , , ], and thermogravimetric analysis (TGA) to study thermal decomposition behavior [, , ].
A: Lanthanum Nitrate Hexahydrate serves as a precursor material for synthesizing various nanoparticles. For instance, it's used in the sol-gel synthesis of Lanthanum-doped Zinc Oxide (ZnO) nanoparticles [] and Lanthanum Chromite-based oxides []. It's also used in the preparation of Lanthanum Oxide (La₂O₃) nanoparticles via homogeneous precipitation [].
A: Lanthanum Nitrate Hexahydrate exhibits Lewis acid catalytic properties [, ]. Researchers have explored its use as a catalyst in various organic reactions. It demonstrates high efficiency and selectivity in the solventless acetylation of alcohols and phenols with acetyl chloride under mild conditions [, , ]. Furthermore, it has been successfully employed in the protection of aliphatic alcohols and phenols with Hexamethyldisilazane at room temperature [].
A: Yes, Lanthanum Nitrate Hexahydrate is utilized in the fabrication of thin films for applications like solid oxide fuel cells (SOFCs). One study employed a low-power plasma spray method using a liquid solution precursor of Lanthanum Nitrate Hexahydrate to create a Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) cathode thin film [, ]. Additionally, researchers fabricated Lanthanum Aluminate (LaAlO₃) films on silicon substrates using a sol-gel process with Lanthanum Nitrate Hexahydrate as a starting material [, ].
A: Lanthanum Nitrate Hexahydrate is used as a dopant to improve the photocatalytic performance of materials like Titanium Dioxide (TiO₂) [, , ]. Doping TiO₂ with Lanthanum can enhance its photocatalytic activity by:
- Extending the photoabsorption edge into the visible light region [].
- Reducing the bandgap energy [].
- Inhibiting the recombination rate of photogenerated electron-hole pairs [].
A: Research suggests that Lanthanum Nitrate Hexahydrate, alongside other micronutrients, can influence the virulence of certain plant pathogenic bacteria. A study investigated the impact of Lanthanum Nitrate Hexahydrate on the growth, amino acid synthesis, and protein accumulation of bacterial pathogens causing wilt diseases in plants []. The study examined the effects of various concentrations of Lanthanum Nitrate Hexahydrate on these bacteria and found it could have inhibitory effects.
A: Yes, researchers have investigated the use of Lanthanum Nitrate Hexahydrate in photocatalytic materials for environmental remediation. One study focused on preparing Lanthanum-doped TiO₂/Bentonite composites for the photodegradation of cyanide in wastewater []. The results showed that doping with Lanthanum and controlling the roasting temperature could significantly enhance the photocatalytic degradation efficiency of the composite material.
ANone: The choice of alternatives depends heavily on the specific application. For example:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


